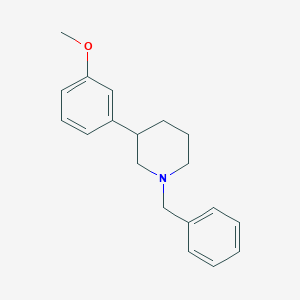
1-Benzyl-3-(3-methoxyphenyl)piperidine
Descripción general
Descripción
1-Benzyl-3-(3-methoxyphenyl)piperidine, commonly referred to as BZP , is a chemical compound belonging to the class of piperazines . It has gained attention due to its psychoactive properties and has been used recreationally as a stimulant. BZP is structurally related to amphetamines and shares some pharmacological effects with them .
Synthesis Analysis
The synthesis of BZP involves the reaction of piperidine (a six-membered heterocyclic compound) with benzyl chloride and 3-methoxybenzaldehyde . The benzyl group and the methoxyphenyl group are attached to the piperidine ring, resulting in the formation of BZP. The synthesis can be achieved through various methods, including reductive amination or condensation reactions .
Molecular Structure Analysis
The molecular formula of BZP is C₁₉H₂₃NO . Its structure consists of a piperidine ring with a benzyl group (C₆H₅CH₂) and a 3-methoxyphenyl group (C₆H₄(OC)H₃) attached. The piperidine ring provides the central scaffold for its pharmacological activity .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pharmacology and Metabolism :
- 1-Benzyl-3-(3-methoxyphenyl)piperidine is a potent sigma1 receptor ligand with high sigma1/sigma2 selectivity. It shows analgesic activity against neuropathic pain in the capsaicin pain model, indicating its potential as a sigma1 receptor antagonist. It's rapidly metabolized in liver microsomes, with major metabolites being an N-debenzylated metabolite and a hydroxylated metabolite. This suggests its pharmacological significance and the need for metabolic stability enhancement (Wiese et al., 2009).
Chemical Structure Analysis :
- The chemical structure and conformation of related compounds have been studied, revealing that the piperidine ring adopts a chair conformation, with methoxyphenyl groups attached in equatorial orientations. These structural studies provide insight into the molecular interactions and potential reactivity of such compounds (Jayabharathi et al., 2008).
Synthetic Applications :
- Synthesis methods for derivatives of this compound have been explored, indicating its relevance in organic synthesis. These methods involve steps like protection, reduction, and addition of silyl enol ether, contributing to the field of synthetic organic chemistry and enabling the creation of structurally complex and potentially biologically active molecules (Lin et al., 2016).
Receptor Affinity Studies :
- Studies on similar spiropiperidine compounds show variations in the substituent at the nitrogen atom and the group in position 3 significantly affect their affinity for sigma1 and sigma2 receptors. This research aids in understanding how structural changes in piperidine derivatives influence their interaction with biological targets, which is crucial for drug design (Maier & Wünsch, 2002).
Biological Activity :
- Research indicates that modifications in the piperidine derivatives can lead to compounds with potential anti-acetylcholinesterase activity, beneficial in conditions like Alzheimer's disease. This highlights the therapeutic potential of these compounds in neurodegenerative disorders (Sugimoto et al., 1990).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-21-19-11-5-9-17(13-19)18-10-6-12-20(15-18)14-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADUXZWGQXGKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513450 | |
| Record name | 1-Benzyl-3-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-methoxyphenyl)piperidine | |
CAS RN |
88784-36-5 | |
| Record name | 1-Benzyl-3-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



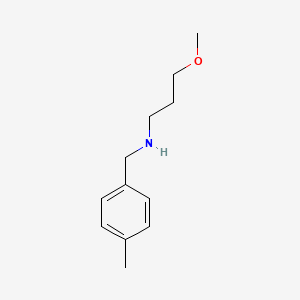
![3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058214.png)
![3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058216.png)
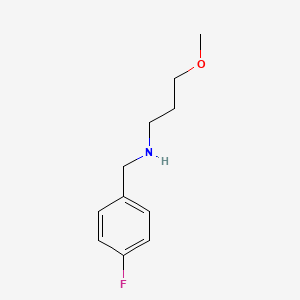


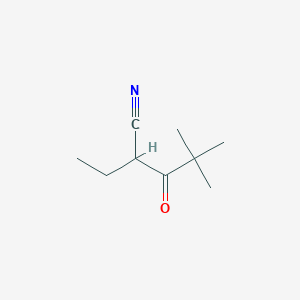
![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)

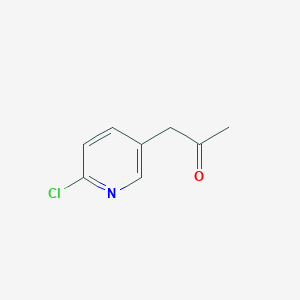
![4-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058232.png)
![4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058233.png)